Trk-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-8 is a potent inhibitor of tropomyosin receptor kinases, specifically targeting TRKA, TRKA (G595R), and TRKC (G623R) with half-maximal inhibitory concentration values of 0.42 nanomolar, 0.89 nanomolar, and 1.5 nanomolar, respectively . Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. This compound has garnered significant interest due to its potential therapeutic applications in treating cancers driven by tropomyosin receptor kinase fusions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-8 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining stringent quality control measures. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trk-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Trk-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of tropomyosin receptor kinase inhibitors.
Biology: Helps in understanding the role of tropomyosin receptor kinases in neuronal development and function.
Medicine: Investigated for its potential therapeutic applications in treating cancers with tropomyosin receptor kinase fusions.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting tropomyosin receptor kinases
Wirkmechanismus
Trk-IN-8 exerts its effects by binding to the ATP-binding pocket of tropomyosin receptor kinases, thereby preventing the interaction between neurotrophins and the receptors. This inhibition blocks the downstream signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Larotrectinib: Another potent inhibitor of tropomyosin receptor kinases, approved for treating cancers with tropomyosin receptor kinase fusions.
Entrectinib: A multi-targeted inhibitor that also targets tropomyosin receptor kinases along with other kinases like ROS1 and ALK.
Uniqueness of Trk-IN-8
This compound is unique due to its high potency and selectivity for specific tropomyosin receptor kinase mutations, making it a valuable tool for studying these kinases and developing targeted therapies. Its ability to inhibit multiple tropomyosin receptor kinase isoforms with low half-maximal inhibitory concentration values sets it apart from other inhibitors .
Eigenschaften
Molekularformel |
C18H16F2N6O2 |
---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(14R)-11,17-difluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |
InChI |
InChI=1S/C18H16F2N6O2/c1-8-12-2-9(19)5-21-18(12)28-11-3-10(4-11)24-17(27)13-6-22-26-7-14(20)15(23-8)25-16(13)26/h2,5-8,10-11H,3-4H2,1H3,(H,23,25)(H,24,27)/t8-,10?,11?/m1/s1 |
InChI-Schlüssel |
JXLZJPYLDDSEQF-MFAVDMRSSA-N |
Isomerische SMILES |
C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |
Kanonische SMILES |
CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.